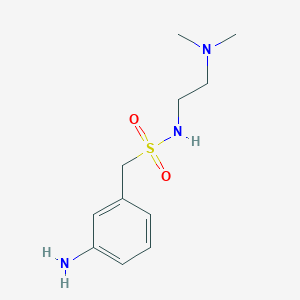
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
概要
説明
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ADMA is a sulfonamide derivative that has been synthesized through a number of different methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is involved in the metabolism of nitric oxide (NO). This inhibition of DDAH results in an increase in the levels of asymmetric dimethylarginine (1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide) and a decrease in the levels of NO. This imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels has been implicated in a number of different physiological and pathological processes.
生化学的および生理学的効果
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit the activity of DDAH, resulting in an imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been shown to have anti-inflammatory effects and to regulate blood pressure.
実験室実験の利点と制限
One advantage of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of DDAH inhibition and the imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. However, one limitation of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it can be difficult to obtain in large quantities and can be expensive.
将来の方向性
There are a number of different future directions for research on 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. Another area of research could focus on the development of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide analogs with improved potency and selectivity for DDAH inhibition. Additionally, further studies could be conducted to explore the potential use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in the treatment of other diseases, such as cardiovascular disease and diabetes.
科学的研究の応用
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been studied for its potential use in a number of different scientific research applications. One area of research has focused on the use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide as a potential anti-cancer agent. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVTCZQUZJNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



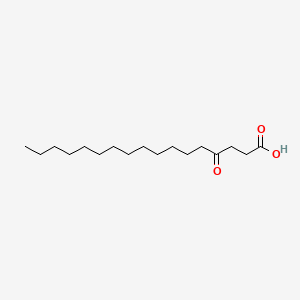
![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)
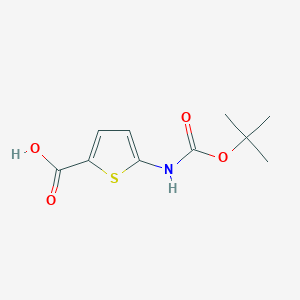

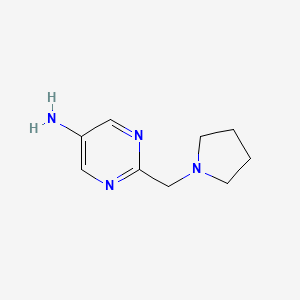
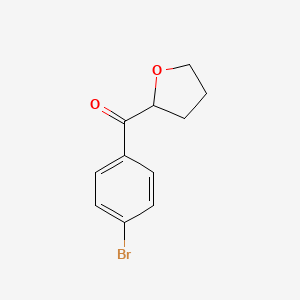
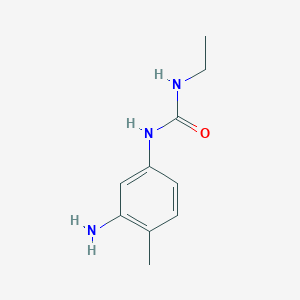
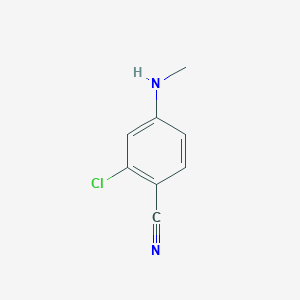
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
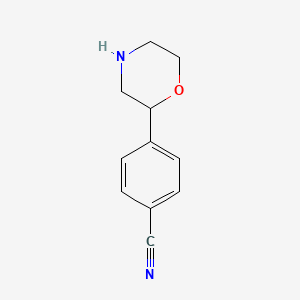

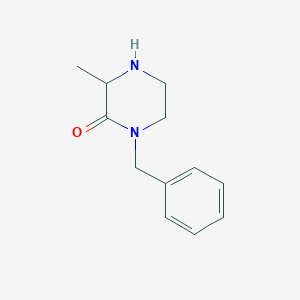
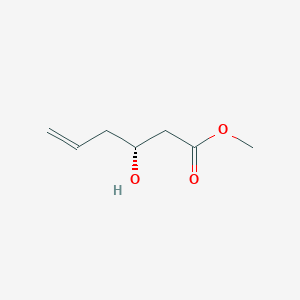
![7-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3211904.png)